molecular formula C32H27N5O7 B15138672 9-(2,3,5-Tri-O-benzoyl-2-C-methyl-|A-D-ribofuranosyl)-9H-purin-2-amine

9-(2,3,5-Tri-O-benzoyl-2-C-methyl-|A-D-ribofuranosyl)-9H-purin-2-amine

Cat. No.: B15138672
M. Wt: 593.6 g/mol
InChI Key: GXGGEVLLHVPIBG-HTNXJRNASA-N
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Description

9-(2,3,5-Tri-O-benzoyl-2-C-methyl-|A-D-ribofuranosyl)-9H-purin-2-amine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds often have significant applications in medicinal chemistry, particularly as antiviral or anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,3,5-Tri-O-benzoyl-2-C-methyl-|A-D-ribofuranosyl)-9H-purin-2-amine typically involves the protection of ribofuranose sugars and the subsequent coupling with purine bases. The benzoyl groups are used to protect the hydroxyl groups of the ribofuranose during the reaction. The methyl group is introduced to the ribofuranosyl moiety to enhance the compound’s stability and biological activity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening methods to optimize reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine base.

    Reduction: Reduction reactions may be less common but can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl-protected hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while substitution reactions can introduce various functional groups to the ribofuranosyl moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of nucleic acid analogs.

Biology

In biological research, nucleoside analogs are often used to study DNA and RNA synthesis and function. They can be incorporated into nucleic acids, leading to chain termination or mutations.

Medicine

Medically, nucleoside analogs are crucial in the development of antiviral and anticancer drugs. They can inhibit viral replication or induce apoptosis in cancer cells.

Industry

In the pharmaceutical industry, such compounds are essential for drug development and production. They are often used in high-throughput screening assays to identify potential therapeutic agents.

Mechanism of Action

The mechanism of action for nucleoside analogs typically involves their incorporation into nucleic acids. Once incorporated, they can inhibit nucleic acid synthesis by causing chain termination or introducing mutations. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-9H-purin-2-amine
  • 9-(2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl)-9H-purin-2-amine

Uniqueness

The presence of the 2-C-methyl group in 9-(2,3,5-Tri-O-benzoyl-2-C-methyl-|A-D-ribofuranosyl)-9H-purin-2-amine enhances its stability and biological activity compared to similar compounds. This modification can lead to improved pharmacokinetic properties and increased efficacy in medicinal applications.

Properties

Molecular Formula

C32H27N5O7

Molecular Weight

593.6 g/mol

IUPAC Name

[(2R,4S,5R)-5-(2-aminopurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C32H27N5O7/c1-32(44-29(40)22-15-9-4-10-16-22)25(43-28(39)21-13-7-3-8-14-21)24(18-41-27(38)20-11-5-2-6-12-20)42-30(32)37-19-35-23-17-34-31(33)36-26(23)37/h2-17,19,24-25,30H,18H2,1H3,(H2,33,34,36)/t24-,25?,30-,32+/m1/s1

InChI Key

GXGGEVLLHVPIBG-HTNXJRNASA-N

Isomeric SMILES

C[C@]1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=NC5=CN=C(N=C54)N)OC(=O)C6=CC=CC=C6

Canonical SMILES

CC1(C(C(OC1N2C=NC3=CN=C(N=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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